molecular formula C9H9NO3 B14022942 Methyl 3-acetylisonicotinate

Methyl 3-acetylisonicotinate

Cat. No.: B14022942
M. Wt: 179.17 g/mol
InChI Key: RXFYQTCTGSWZKO-UHFFFAOYSA-N
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Description

Methyl 3-acetylisonicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of isonicotinic acid and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylisonicotinate can be synthesized through a modified preparation method described by Husson et al. The process involves the reaction of methyl isonicotinate with paraldehyde in the presence of iron(II) sulfate heptahydrate, trifluoroacetic acid, and tert-butyl hydroperoxide. The reaction mixture is heated at 60°C for 18 hours, followed by extraction and purification steps to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetylisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetylisonicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical and chemical processes .

Comparison with Similar Compounds

    Methyl isonicotinate: Shares the isonicotinic acid backbone but lacks the acetyl group.

    Ethyl 3-acetylisonicotinate: Similar structure with an ethyl ester instead of a methyl ester.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 3-acetylpyridine-4-carboxylate

InChI

InChI=1S/C9H9NO3/c1-6(11)8-5-10-4-3-7(8)9(12)13-2/h3-5H,1-2H3

InChI Key

RXFYQTCTGSWZKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

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